molecular formula C22H23N5O2 B2976736 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1021050-87-2

1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2976736
CAS No.: 1021050-87-2
M. Wt: 389.459
InChI Key: YSANPOSXYLELRX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinyl-pyridazinyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-chloropyridazine with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate.

    Coupling with Methoxyphenyl Isocyanate: The pyridazinyl intermediate is then coupled with 4-methoxyphenyl isocyanate in an inert solvent like dichloromethane, using a catalyst such as triethylamine, to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the pyridazinyl group, which may result in different biological activities.

    1-(4-Methoxyphenyl)-3-(3-pyridazinyl)urea: Lacks the pyrrolidinyl group, potentially altering its interaction with molecular targets.

Uniqueness

1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is unique due to the presence of both the pyrrolidinyl and pyridazinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-29-19-9-7-17(8-10-19)23-22(28)24-18-6-4-5-16(15-18)20-11-12-21(26-25-20)27-13-2-3-14-27/h4-12,15H,2-3,13-14H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSANPOSXYLELRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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